1-allyl-5-[(1-methyl-1H-pyrrol-2-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
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Description
Synthesis Analysis
The synthesis of complex pyrimidinediones typically involves condensation reactions between various precursors. While specific data on the synthesis of this exact compound was not found, related research indicates the use of condensation of thiobarbituric acid derivatives with aldehydes in the presence of pyridine to synthesize similar pyrimidinediones (Asiri & Khan, 2010).
Molecular Structure Analysis
Molecular structure determination is crucial for understanding the chemical behavior of compounds. For compounds with similar structural features, X-ray diffraction has been employed to detail the crystalline structure, showcasing intermolecular interactions forming two-dimensional networks (Yıldırım et al., 2006).
Chemical Reactions and Properties
Chemical reactions involving pyrimidinediones often include cycloaddition and nucleophilic substitution. For example, cyclization of carbonyl thiosemicarbazides in basic mediums yields various pyrimidine dione derivatives, demonstrating the compound's reactivity towards electrophiles (Mekuskiene & Vainilavicius, 2006).
Physical Properties Analysis
Physical properties such as crystal structure, density, and molecular interactions significantly influence a compound's applications. The crystal structure of similar compounds reveals details like space group, unit cell dimensions, and molecular packing, providing insights into the compound's physical characteristics (Yıldırım et al., 2006).
Chemical Properties Analysis
The chemical properties of pyrimidinediones are shaped by their functional groups, leading to varied reactivity. Research on similar structures demonstrates how modifications at specific positions affect nucleophilic reactions and cycloaddition, highlighting the compound's chemical versatility and potential for further functionalization (Kinoshita et al., 1992; Mphahlele & Moekwa, 2005).
Future Directions
The future research directions for this compound could involve exploring its potential biological activities, given the known activities of many pyrrole derivatives . Additionally, further studies could be conducted to fully elucidate its physical and chemical properties, as well as to develop efficient synthesis methods.
properties
IUPAC Name |
(5Z)-5-[(1-methylpyrrol-2-yl)methylidene]-1-prop-2-enyl-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2S/c1-3-6-16-12(18)10(11(17)14-13(16)19)8-9-5-4-7-15(9)2/h3-5,7-8H,1,6H2,2H3,(H,14,17,19)/b10-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHLTVSSWZNQFDY-NTMALXAHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C=C2C(=O)NC(=S)N(C2=O)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CC=C1/C=C\2/C(=O)NC(=S)N(C2=O)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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